Etidocaine Hydrochloride

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1976.

See also: Etidocaine (has active moiety); Epinephrine; this compound (component of); Epinephrine bitartrate; this compound (component of).

Structure

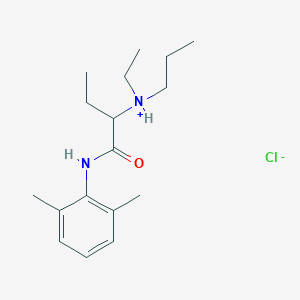

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWQQUMMGGIGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957895 | |

| Record name | N-(2,6-Dimethylphenyl)-2-[ethyl(propyl)amino]butanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36637-19-1, 38188-13-5, 38188-14-6 | |

| Record name | Etidocaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36637-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etidocaine hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etidocaine hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038188146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)-2-[ethyl(propyl)amino]butanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butyramide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIDOCAINE HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGD0Y35434 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETIDOCAINE HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60YD32QL30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETIDOCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6N3B3U8E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacokinetic Profile of Etidocaine Hydrochloride in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine hydrochloride, a long-acting amide-type local anesthetic, has been utilized in various clinical settings for its rapid onset and prolonged duration of action. Understanding its pharmacokinetic profile in different animal models is crucial for preclinical safety and efficacy evaluation, as well as for translating findings to human applications. This technical guide provides a comprehensive overview of the available pharmacokinetic data of this compound in sheep and mice, including detailed experimental protocols and a summary of key parameters. While extensive data for canine and rodent models remains limited in publicly accessible literature, this guide consolidates the current knowledge to support further research and development.

Pharmacokinetic Parameters

The disposition of this compound has been characterized in several animal models. The following tables summarize the key pharmacokinetic parameters derived from intravenous (IV) and intraperitoneal (IP) administration studies.

Table 1: Pharmacokinetic Parameters of this compound in Sheep Following Intravenous Administration [1]

| Animal Model | Age Group | Dose (mg/kg, IV) | Volume of Distribution (Vd) (L/kg) | Total Body Clearance (CL) (mL/min/kg) |

| Sheep | Adult (Nonpregnant) | 2.5 | 1.52 | 30.3 |

| Sheep | Neonatal Lamb | 2.5 | 4.64 | 87.4 |

Table 2: Pharmacokinetic Parameters of Etidocaine in Serum of Mice Following Intraperitoneal Administration [2]

| Animal Model | Dose (mg/kg, IP) | Cmax (µg/mL) | Vd (Amplitude %) | Elimination Half-life (α-phase) (Amplitude %) | Elimination Half-life (β-phase) (Amplitude %) | Clearance (Amplitude %) | AUC (Amplitude %) |

| NMRI Mice | 40 | 9.64 ± 1.31 (at 10:00 h) | 59.7 | 52 | 35 | 23 | 22 |

Note: A study on the circadian rhythm of etidocaine kinetics in mice found significant 24-hour variations only for Cmax. The amplitudes for Vd, elimination half-lives, clearance, and AUC were not found to be significantly time-dependent.[2]

Data in Other Animal Models:

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of pharmacokinetic studies. The following protocols are based on the cited literature.

Pharmacokinetic Study in Sheep[1]

-

Animal Model: Seven nonpregnant adult sheep, seven neonatal lambs, and six fetal lambs.

-

Drug Administration: A single intravenous injection of this compound (2.5 mg/kg) was administered.

-

Surgical Preparation: Catheters were placed in the femoral vessels and urinary bladders of all animals for blood and urine collection.

-

Sample Collection: Serial arterial blood and urine samples were collected over a 4-hour period.

-

Analytical Method: Concentrations of unchanged etidocaine in blood and urine were determined using a gas chromatographic technique.

-

Pharmacokinetic Analysis: The distribution and elimination half-lives, volume of distribution, and total body and renal clearances were calculated from the concentration-time data.

Pharmacokinetic Study in Mice[2]

-

Animal Model: Adult male NMRI mice.

-

Housing Conditions: Mice were maintained under controlled environmental conditions with a 12-hour light-dark cycle (lights on from 06:00 to 18:00).

-

Drug Administration: To assess chronokinetics, a single intraperitoneal dose of etidocaine (40 mg/kg) was administered at four fixed times: 10:00, 16:00, 22:00, and 04:00 h.

-

Sample Collection: Blood samples were collected at various time points after drug administration.

-

Analytical Method: Serum levels of etidocaine were determined by gas-liquid chromatography (GLC).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Vd, elimination half-lives, clearance, and AUC were determined.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of this compound in an animal model, based on the described protocols.

Discussion

The available data indicate that the pharmacokinetic profile of etidocaine can vary significantly with age. In sheep, the volume of distribution and total body clearance were markedly higher in neonatal lambs compared to adult sheep, suggesting a more extensive distribution and faster elimination in newborns.[1] In mice, the time of drug administration appears to influence the peak plasma concentration (Cmax) of etidocaine, highlighting the potential role of circadian rhythms in its pharmacokinetics.[2]

The lack of comprehensive pharmacokinetic data for etidocaine in dogs and rats presents a significant knowledge gap. While toxicokinetic data in dogs provides some insight into the dose-response relationship for central nervous system toxicity, further studies are needed to fully characterize the absorption, distribution, metabolism, and excretion of etidocaine in these commonly used preclinical species. Such studies would be invaluable for refining dose selection and improving the safety assessment of this long-acting local anesthetic in drug development.

Conclusion

This technical guide provides a consolidated overview of the current understanding of the pharmacokinetic profile of this compound in animal models. While data in sheep and mice offer valuable insights, the limited information in other species, particularly dogs and rats, underscores the need for further research. The detailed protocols and summarized data herein serve as a resource for scientists and researchers to design and interpret future studies aimed at further elucidating the pharmacokinetic properties of etidocaine.

References

Unraveling the Molecular Interactions: A Technical Guide to the Protein Binding of Etidocaine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etidocaine hydrochloride, a long-acting amide local anesthetic, exhibits a high degree of plasma protein binding, a critical pharmacokinetic parameter that profoundly influences its duration of action, distribution, and potential for systemic toxicity. This technical guide provides an in-depth exploration of the protein binding characteristics of etidocaine, summarizing key quantitative data, detailing experimental methodologies for its determination, and visualizing the underlying molecular interactions. Understanding these principles is paramount for the rational design of drug delivery systems and the optimization of clinical efficacy and safety.

Quantitative Analysis of Etidocaine Protein Binding

The extent of etidocaine's binding to plasma proteins is a key determinant of its pharmacokinetic profile. The unbound fraction of the drug is pharmacologically active and available for distribution to target tissues and for elimination. Etidocaine is approximately 95% bound to plasma proteins, which contributes to its prolonged duration of action compared to other local anesthetics like lidocaine (65% bound).[1][2] The primary binding proteins for etidocaine in plasma are albumin and, most significantly, alpha-1-acid glycoprotein (α1-AGP).[1]

Table 1: Plasma Protein Binding of this compound

| Parameter | Value | Primary Binding Proteins | Reference |

| Plasma Protein Binding | ~95% | α1-Acid Glycoprotein, Albumin | [1] |

| Unbound Fraction (in vitro, 1 µg/mL) | 7.23 ± 0.64% (mean ± SD) | α1-Acid Glycoprotein (74 mg/dL) | [3] |

| Unbound Fraction in Plasma (Blood Bank Donors) | 10.3 ± 3.3% | Plasma Proteins | [3] |

Table 2: Unbound Etidocaine Fraction in Pregnancy and Labor

A study investigating etidocaine binding in pregnant women showed no significant difference in the unbound fraction throughout labor, despite physiological changes.[3]

| Stage | Unbound Etidocaine (%) |

| Pre-Induction | 7.06 ± 2.66 |

| Early Labor | 8.15 ± 2.57 |

| Mid-Labor | 7.84 ± 3.74 |

| Delivery | 9.28 ± 6.06 |

| Data from a study with etidocaine concentration of 1 µg/mL.[3] |

Experimental Protocols for Determining Protein Binding

The determination of drug-protein binding is a critical step in preclinical drug development. The most common methods employed are equilibrium dialysis and ultrafiltration.

Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for protein binding studies. It involves a semi-permeable membrane that separates a protein solution (plasma) containing the drug from a protein-free buffer solution. The free drug can pass through the membrane, while the protein-bound drug cannot. At equilibrium, the concentration of the free drug is the same on both sides of the membrane.

Detailed Methodology:

-

Preparation of Dialysis Cells: A dialysis cell, consisting of two chambers separated by a semi-permeable membrane with a specific molecular weight cutoff (e.g., 5-20 kDa), is assembled.

-

Sample and Buffer Addition: Human plasma spiked with a known concentration of this compound is added to one chamber, and an equal volume of protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber.

-

Incubation: The dialysis cells are sealed and incubated in a temperature-controlled water bath (37°C) with gentle agitation for a sufficient period (typically 4-24 hours) to reach equilibrium.

-

Sampling: After incubation, aliquots are carefully removed from both the plasma and buffer chambers.

-

Analysis: The concentration of etidocaine in the aliquots from both chambers is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The percentage of unbound drug is calculated using the following formula: % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) x 100

Ultrafiltration

Ultrafiltration is a faster method that uses centrifugal force to separate the free drug from the protein-bound drug through a semi-permeable membrane.

Detailed Methodology:

-

Sample Preparation: Plasma samples containing a known concentration of this compound are prepared.

-

Ultrafiltration Device: A centrifugal ultrafiltration device containing a semi-permeable membrane is used.

-

Incubation: The plasma sample is added to the upper chamber of the device and incubated at 37°C for a predetermined time.

-

Centrifugation: The device is centrifuged at a specified speed and time, forcing the protein-free ultrafiltrate containing the unbound drug through the membrane into the lower chamber.

-

Analysis: The concentration of etidocaine in the ultrafiltrate is measured using a suitable analytical method.

-

Calculation: The unbound fraction is determined by comparing the concentration in the ultrafiltrate to the total drug concentration in the initial plasma sample. It's crucial to account for any non-specific binding of the drug to the ultrafiltration device.[3]

Visualizing Molecular Interactions and Pharmacokinetic Relationships

The protein binding characteristics of etidocaine are intrinsically linked to its physicochemical properties and its mechanism of action at the molecular level.

Relationship between Physicochemical Properties and Pharmacokinetics

The high lipid solubility and protein-binding capacity of etidocaine are key determinants of its long duration of action.[2][4] This relationship can be visualized as a logical flow.

Caption: Physicochemical drivers of etidocaine's long duration of action.

Experimental Workflow for Protein Binding Determination

The general workflow for determining the protein binding of etidocaine using in vitro methods can be summarized in the following diagram.

Caption: General experimental workflow for etidocaine protein binding analysis.

Proposed Mechanism of Action at the Sodium Channel

Etidocaine exerts its anesthetic effect by blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of action potentials.[2] While not a direct depiction of plasma protein binding, understanding its target interaction provides a complete picture of its pharmacology. A simplified model of etidocaine binding to the local anesthetic receptor site within the sodium channel pore has been proposed.[5]

Caption: Simplified model of etidocaine binding to its receptor site.

Conclusion

The high protein binding capacity of this compound, primarily to α1-acid glycoprotein, is a cornerstone of its clinical pharmacology. This extensive binding results in a prolonged duration of anesthesia, a desirable characteristic in many clinical settings. A thorough understanding of the principles governing its protein binding, facilitated by robust experimental methodologies and a clear visualization of the underlying molecular interactions, is essential for the continued development and safe application of this potent local anesthetic. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working to advance the science of local anesthesia.

References

- 1. eoa.umontreal.ca [eoa.umontreal.ca]

- 2. Buy this compound | 36637-19-1 [smolecule.com]

- 3. Plasma protein binding of etidocaine during pregnancy and labour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]

- 5. Figure 4, Model of etidocaine binding to the local anesthetic receptor site formed by transmembrane segments IS6, IIIS6, and IVS6 of the Nav1.2 channel - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

Etidocaine Hydrochloride: A Technical Guide to Its Mechanism of Neuronal Membrane Stabilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etidocaine hydrochloride, a long-acting amide local anesthetic, exerts its primary pharmacological effect by stabilizing the neuronal membrane. This guide provides an in-depth technical overview of the molecular mechanisms underlying this action, with a focus on its interaction with voltage-gated ion channels. Quantitative data from key studies are presented in tabular format for comparative analysis. Detailed experimental protocols for electrophysiological assessment and diagrams illustrating the core signaling pathways and experimental workflows are included to support further research and development in the field of local anesthesia.

Introduction

Etidocaine is a local anesthetic of the amide type, recognized for its rapid onset and prolonged duration of action.[1][2][3] Its clinical efficacy in providing sensory analgesia and motor blockade stems from its ability to reversibly inhibit the initiation and conduction of nerve impulses.[1] This is achieved through the stabilization of the neuronal membrane, a process fundamentally linked to the modulation of ion channel function.[1][2] Understanding the precise molecular interactions of etidocaine with these channels is paramount for optimizing its clinical application and for the development of novel anesthetic agents with improved therapeutic profiles.

Mechanism of Action: Interaction with Voltage-Gated Ion Channels

The principal mechanism by which etidocaine stabilizes the neuronal membrane is through the blockade of voltage-gated sodium channels.[2][4][5] These channels are critical for the generation and propagation of action potentials in neurons.[6][7]

Voltage-Gated Sodium (Na+) Channels

Etidocaine binds to a receptor site within the inner pore of the voltage-gated sodium channel.[8][9] This binding is state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state.[10][11] By binding to these states, etidocaine prolongs the refractory period of the neuron, making it less likely to fire subsequent action potentials.[7] The interaction with specific amino acid residues, such as those in the S6 transmembrane segments of domains I, III, and IV, is crucial for its blocking activity.[9] The replacement of certain residues, like Ile-1760 in the NaV1.2 channel, has been shown to reduce the blocking effect of etidocaine, not by decreasing affinity, but by increasing the drug's off-rate.[8][12]

Voltage-Gated Potassium (K+) Channels

In addition to its primary action on sodium channels, etidocaine also exhibits inhibitory effects on voltage-gated potassium channels, albeit at different concentrations.[13][14] The blockade of these channels, which are involved in the repolarization phase of the action potential, can contribute to the overall effect on neuronal excitability.[15] The potency of etidocaine in blocking potassium channels is correlated with its lipophilicity.[13]

Voltage-Gated Calcium (Ca2+) Channels

Local anesthetics, including etidocaine, can also block voltage-gated calcium channels, although generally with lower potency than for sodium channels.[15][16] This action can influence neurotransmitter release at synapses and may contribute to some of the systemic effects of the drug.[15]

Quantitative Data on Etidocaine's Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of etidocaine on different ion channels, providing a quantitative measure of its potency.

| Ion Channel | Preparation | IC50 (µM) | Reference |

| Voltage-Gated Na+ | Sciatic nerve fibers (Xenopus laevis) | 18 | [13] |

| Voltage-Gated K+ | Sciatic nerve fibers (Xenopus laevis) | 176 | [13] |

| Tandem Pore K+ (TASK) | Oocytes (Xenopus laevis) | 39 | [14] |

Table 1: Half-Maximal Inhibitory Concentrations (IC50) of Etidocaine on Voltage-Gated Ion Channels.

| Local Anesthetic | Na+ Channel IC50 (µM) | K+ Channel IC50 (µM) | Reference |

| Etidocaine | 18 | 176 | [13] |

| Bupivacaine | 27 | 92 | [13] |

| Lidocaine | 204 | 1118 | [13] |

| Tetracaine | 0.7 | 946 | [13] |

| Mepivacaine | 149 | 2305 | [13] |

| Procaine | 60 | 6302 | [13] |

Table 2: Comparative IC50 Values of Etidocaine and Other Local Anesthetics on Na+ and K+ Channels in Peripheral Nerves.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effects of etidocaine on neuronal membranes.

Patch-Clamp Electrophysiology

The patch-clamp technique is a powerful method for studying the currents of single ion channels or the whole-cell currents of a neuron.

Objective: To measure the effect of etidocaine on the gating kinetics and conductance of voltage-gated sodium and potassium channels.

Methodology:

-

Cell Preparation: Enzymatically dissociate sciatic nerve fibers from Xenopus laevis to isolate individual neurons.[13] Alternatively, use cell lines expressing specific ion channel subtypes (e.g., HEK-293 cells).

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a tip diameter of approximately 1-2 µm. Fire-polish the tips to ensure a smooth surface for sealing.

-

Pipette Filling: Fill the micropipette with an internal solution that mimics the intracellular ionic composition.

-

Gigaohm Seal Formation: Gently bring the micropipette into contact with the membrane of the isolated neuron. Apply slight suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Configuration:

-

Whole-Cell Configuration: Apply a stronger pulse of suction to rupture the membrane patch under the pipette, allowing electrical access to the entire cell. This configuration is used to measure macroscopic currents.

-

Outside-Out Configuration: After establishing a whole-cell configuration, slowly pull the pipette away from the cell. The membrane patch will reseal, with the extracellular side of the membrane facing outwards. This is ideal for studying the effects of externally applied drugs like etidocaine.[13]

-

-

Voltage Clamp: Use a patch-clamp amplifier to clamp the membrane potential at a holding potential (e.g., -80 mV). Apply voltage steps to activate the ion channels of interest.

-

Data Acquisition: Record the resulting ionic currents using specialized software.

-

Drug Application: Perfuse the external solution containing varying concentrations of this compound over the cell or membrane patch.

-

Data Analysis: Analyze the recorded currents to determine the effect of etidocaine on channel parameters such as peak current amplitude, activation and inactivation kinetics, and dose-response relationships to calculate the IC50.

Two-Electrode Voltage-Clamp (TEVC)

The TEVC technique is suitable for studying ion channels expressed in large cells, such as Xenopus laevis oocytes.

Objective: To characterize the inhibitory effects of etidocaine on heterologously expressed ion channels.

Methodology:

-

Oocyte Preparation: Harvest oocytes from Xenopus laevis and inject them with cRNA encoding the specific ion channel of interest (e.g., tandem pore potassium channels).[14]

-

Incubation: Incubate the oocytes for 2-7 days to allow for channel expression.

-

Electrode Preparation: Pull two microelectrodes from borosilicate glass and fill them with a high concentration of KCl (e.g., 3 M).

-

Oocyte Impalement: Impale a single oocyte with both the voltage-sensing and current-injecting electrodes.

-

Voltage Clamp: Use a TEVC amplifier to clamp the oocyte's membrane potential at a desired holding potential.

-

Data Acquisition: Apply voltage protocols to elicit channel currents and record the data.

-

Drug Application: Perfuse the oocyte with a bath solution containing different concentrations of etidocaine.

-

Data Analysis: Measure the changes in current amplitude to construct concentration-response curves and determine the IC50 for etidocaine's blocking effect.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Molecular mechanism of this compound on neuronal membrane stabilization.

Caption: Experimental workflow for patch-clamp electrophysiology.

Conclusion

This compound achieves neuronal membrane stabilization primarily through the high-affinity, state-dependent blockade of voltage-gated sodium channels. Its interaction with potassium and calcium channels, although of lower potency, may also contribute to its overall anesthetic profile. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the pharmacology of local anesthetics and to design next-generation molecules with enhanced efficacy and safety.

References

- 1. Duranest (Etidocaine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. Buy this compound | 36637-19-1 [smolecule.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Etidocaine | C17H28N2O | CID 37497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]

- 6. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 9. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Sodium Channel as a Target for Local Anesthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. upload.orthobullets.com [upload.orthobullets.com]

- 16. Local anesthetics modulate neuronal calcium signaling through multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Etidocaine Hydrochloride: A Technical Guide to its Application in Elucidating Pain Perception Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etidocaine hydrochloride, a long-acting amide local anesthetic, has emerged as a valuable pharmacological tool for investigating the complex mechanisms underlying pain perception. Its distinct properties, particularly its differential blockade of various nerve fiber types, offer a unique window into the roles of specific neuronal pathways in nociception. This technical guide provides an in-depth analysis of etidocaine's mechanism of action, a compilation of quantitative data from key studies, detailed experimental protocols for its application in pain research, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and analgesic drug development.

Introduction

The sensation of pain is a complex process mediated by a heterogeneous population of peripheral nerve fibers that transmit nociceptive signals from the periphery to the central nervous system. Understanding the specific contributions of these different fiber types is paramount for the development of targeted and effective analgesic therapies. This compound, with its characteristic rapid onset and prolonged duration of action, has proven to be a particularly insightful tool in this endeavor.[1] Its lipophilic nature and high protein binding capacity contribute to its long-lasting effects.[2]

This guide will delve into the core aspects of etidocaine's pharmacology and its application in dissecting pain pathways, with a focus on its differential effects on A-delta (Aδ) and C-fibers, the primary afferents responsible for transmitting sharp, pricking pain and dull, burning pain, respectively.

Mechanism of Action

The primary mechanism of action of this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs) on the neuronal membrane.[2] By binding to a specific receptor site within the pore of the sodium channel, etidocaine stabilizes the channel in its inactivated state, thereby preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.[3] This interruption of nerve impulse transmission results in a localized and reversible loss of sensation.

While the blockade of sodium channels is the principal mechanism, emerging research suggests that local anesthetics may also exert effects through interactions with other signaling molecules, including G-protein coupled receptors (GPCRs), which are known to play a significant role in pain modulation.[3][4] However, the specific contributions of these alternative pathways to etidocaine's overall effect on pain perception are still under investigation.

Signaling Pathway of Etidocaine-Induced Nerve Blockade

References

- 1. Differential peripheral nerve block by local anesthetics in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric modulation of G protein-coupled receptors as a novel therapeutic strategy in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of local anesthetics on compound action potentials generated from the frog sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Etidocaine: clinical evaluation for intercostal nerve block and lumbar epidural block - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Inducing Peripheral Nerve Block with Etidocaine Hydrochloride in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine hydrochloride is a long-acting amide-type local anesthetic.[1] It is known for its rapid onset and prolonged duration of action, making it a subject of interest for peripheral nerve blocks in research settings.[1] These application notes provide a detailed protocol for inducing a peripheral nerve block in rodents using this compound, with a focus on the sciatic nerve block model. The provided methodologies are based on established procedures for peripheral nerve blocks in rodents and can be adapted for specific research needs.

Mechanism of Action:

Local anesthetics like Etidocaine exert their effects by blocking voltage-gated sodium channels in the neuronal cell membrane.[2][3] This blockade inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[2][3] The action of Etidocaine is state-dependent, meaning it has a higher affinity for sodium channels in the open and inactivated states, which are more prevalent during high-frequency nerve firing, such as in a pain state.[2][4]

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data for this compound in a rodent sciatic nerve block model. This data is extrapolated from the known properties of Etidocaine (rapid onset, long duration, higher potency than lidocaine) and comparative data from other long-acting local anesthetics like bupivacaine. Researchers should perform their own dose-finding studies to establish definitive dose-response relationships for their specific experimental conditions.

Table 1: Hypothetical Dose-Response of this compound in Rat Sciatic Nerve Block

| Concentration (%) | Volume (mL) | Onset of Sensory Block (minutes) | Duration of Sensory Block (minutes) | Onset of Motor Block (minutes) | Duration of Motor Block (minutes) |

| 0.25 | 0.2 | ~5 - 10 | ~180 - 240 | ~10 - 15 | ~120 - 180 |

| 0.5 | 0.2 | ~3 - 7 | ~300 - 420 | ~5 - 10 | ~240 - 360 |

| 1.0 | 0.2 | ~2 - 5 | ~480 - 600 | ~3 - 7 | ~420 - 540 |

Table 2: Comparative Efficacy of Local Anesthetics in Rodent Sciatic Nerve Block (Hypothetical Data)

| Local Anesthetic | Concentration (%) | Onset of Sensory Block (minutes) | Duration of Sensory Block (minutes) |

| Lidocaine | 1.0 | ~5 - 10 | ~60 - 90 |

| Bupivacaine | 0.5 | ~5 - 10 | ~240 - 360 |

| Etidocaine HCl | 0.5 | ~3 - 7 | ~300 - 420 |

Experimental Protocols

Materials and Reagents

-

This compound (sterile, injectable solution)

-

Sterile saline (0.9% NaCl)

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments (scalpel, forceps, retractors)

-

Sutures

-

Nerve stimulator (optional, for precise nerve location)

-

Ultrasound machine with high-frequency linear probe (optional, for enhanced precision)

-

Equipment for assessing sensory and motor function (see section 3.5)

Animal Preparation

-

Acclimatize animals to the housing facility for at least one week before the experiment.

-

Weigh the animal to determine the correct dosage of anesthetic and this compound.

-

Anesthetize the rodent using a standard, approved protocol (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

-

Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

-

Shave the fur over the lateral aspect of the thigh of the hind limb to be blocked.

-

Disinfect the surgical site with an appropriate antiseptic solution.

Sciatic Nerve Block Procedure

-

Place the anesthetized animal in a lateral or prone position.

-

Make a small skin incision over the gluteal muscles.

-

Carefully dissect through the muscle layers to expose the sciatic nerve. The nerve can be identified as a prominent, whitish cord.

-

For precise localization (optional but recommended):

-

Nerve Stimulator: Place the stimulating needle in proximity to the nerve and set the stimulator to a low current (e.g., 0.2-0.5 mA). A visible muscle twitch in the paw confirms the correct location.

-

Ultrasound Guidance: Use a high-frequency linear probe to visualize the sciatic nerve and surrounding structures. The injection needle can then be guided to the nerve under direct visualization.[5]

-

-

Using a fine-gauge needle (e.g., 30G), slowly inject the desired volume and concentration of this compound solution perineurally (around the nerve). Avoid intraneural injection, which can cause nerve damage.[6]

-

After injection, withdraw the needle and suture the muscle and skin layers.

-

Allow the animal to recover from anesthesia in a warm, clean cage.

Experimental Workflow

Caption: Experimental workflow for sciatic nerve block in rodents.

Assessment of Sensory and Motor Blockade

Assessments should be performed at baseline (before the block) and at regular intervals after the block until function returns to normal.

-

Thermal Nociception (Hargreaves Test):

-

Mechanical Nociception (von Frey Test):

-

Place the rodent in a mesh-bottomed cage.

-

Apply calibrated von Frey filaments to the plantar surface of the hind paw.

-

Determine the filament force that elicits a paw withdrawal response. An increased withdrawal threshold indicates sensory blockade.

-

-

Pin Prick Test:

-

Gently prick the plantar surface of the hind paw with a blunt needle.

-

Observe for a withdrawal reflex. The absence of a response indicates a sensory block.[9]

-

-

Grasping Test:

-

Allow the rodent to grasp a wire grid with its hind paw.

-

Measure the grip strength using a dynamometer. A decrease in grip strength indicates a motor block.[8]

-

-

Walking Track Analysis:

-

Coat the hind paws with non-toxic ink and have the animal walk down a paper-lined runway.

-

Analyze the footprints for changes in gait parameters, such as stride length and paw rotation.

-

-

Toe Spreading Reflex:

-

Gently lift the animal.

-

Observe the spreading of the toes on the hind paw. A lack of toe spreading indicates a motor block.[9]

-

Signaling Pathway

Caption: Mechanism of this compound action on voltage-gated sodium channels.

Conclusion

This document provides a comprehensive framework for researchers to develop and implement a protocol for inducing peripheral nerve block with this compound in rodents. Due to the limited availability of specific dose-response data for Etidocaine in this context, it is imperative that researchers conduct pilot studies to determine the optimal concentration and volume for their experimental needs. The provided methodologies for surgical procedure and functional assessment are based on well-established techniques in the field.

References

- 1. Long-acting local anesthetics: a comparison of bupivacaine and etidocaine in endodontics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 5. Refining the rat sciatic nerve block: a novel ultrasound-guided technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Local anesthetic sciatic nerve block and nerve fiber damage in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Etidocaine Hydrochloride in Epidural Anesthesia Research Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine hydrochloride is a long-acting amide local anesthetic known for its rapid onset and profound motor blockade.[1][2] These characteristics make it a subject of interest in preclinical research for developing new anesthetic protocols and understanding the mechanisms of regional anesthesia. This document provides detailed application notes and experimental protocols for the use of this compound in epidural anesthesia research models, with a focus on canine and ovine models.

Physicochemical and Pharmacokinetic Properties

Etidocaine's high lipid solubility and protein-binding capacity contribute to its rapid onset and long duration of action.[3] Following epidural administration, it is absorbed systemically in a biphasic manner, with an initial rapid absorption phase followed by a slower phase.[3] The addition of vasoconstrictors, such as epinephrine, can decrease the rate of systemic absorption, thereby prolonging the local anesthetic effect and reducing peak plasma concentrations.[3][4]

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Epidural Anesthetics

| Property | Etidocaine | Bupivacaine | Lidocaine |

| Anesthetic Class | Amide | Amide | Amide |

| Onset of Action | Rapid[1] | Slower[2] | Rapid[5] |

| Duration of Action | Long[2] | Long[2] | Intermediate[5] |

| Lipid Solubility | High[3] | High[3] | Moderate |

| Protein Binding | High[3] | High[3] | Moderate |

| Systemic Absorption | Biphasic[3] | Biphasic[3] | Biphasic |

| Elimination Half-life (Sheep) | ~3.5-4.0 hours (Ropivacaine) | ~6 hours | - |

| Peak Plasma Concentration (Cmax) after Epidural Administration | Lower than Bupivacaine[6] | Higher than Etidocaine[6] | Variable |

Note: Some data for direct comparison is limited and may be inferred from related compounds or studies.

Mechanism of Action

Etidocaine, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[7][8][9] This blockade inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The result is a reversible blockade of nerve conduction, leading to sensory and motor anesthesia.[7] The interaction is thought to occur at a specific receptor site within the pore of the sodium channel.[8][10]

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for the application of this compound in epidural anesthesia research in canine and ovine models. These protocols are intended as a guide and may require optimization based on specific research objectives and institutional guidelines.

Canine Epidural Anesthesia Model

This protocol describes the administration of epidural etidocaine in a canine model for the assessment of anesthetic efficacy and duration.

Materials:

-

This compound solution (e.g., 1% or 1.5%)

-

Sterile saline

-

Clippers

-

Antiseptic solution (e.g., chlorhexidine, povidone-iodine)

-

Sterile gloves

-

Spinal needles (22-gauge, 1.5 to 3.5 inches, depending on the size of the dog)[11]

-

Syringes (1 mL, 5 mL)

-

General anesthetic agents for induction and maintenance (e.g., propofol, isoflurane)

-

Physiological monitoring equipment (ECG, blood pressure, pulse oximetry, capnography)

Procedure:

-

Animal Preparation:

-

Fast the dog for 12 hours prior to the procedure.[12]

-

Induce general anesthesia and intubate the animal. Maintain anesthesia with an inhalant anesthetic.[6]

-

Place the dog in sternal recumbency with the hind limbs flexed forward to open the lumbosacral space.[6][13]

-

Aseptically prepare the lumbosacral area by clipping the fur and disinfecting the skin.[13]

-

-

Epidural Injection:

-

Palpate the wings of the ilium and the dorsal spinous process of the L7 vertebra to identify the lumbosacral space.[6]

-

Wearing sterile gloves, insert the spinal needle on the midline, just caudal to the L7 spinous process.[6]

-

Advance the needle until a distinct "pop" is felt as it penetrates the ligamentum flavum.[1]

-

Confirm needle placement using the "hanging drop" technique or by noting a lack of resistance to a small injection of sterile saline.[14]

-

Once correct placement is confirmed, slowly inject the this compound solution over 60-90 seconds. A common dose to start with is 1 mL per 4.5 kg of body weight, not exceeding a total volume of 6 mL.[13]

-

-

Monitoring and Assessment:

-

Continuously monitor vital signs throughout the procedure and recovery period.[15]

-

Assess the onset and duration of sensory blockade by applying a noxious stimulus (e.g., skin pinch with forceps) at various dermatomes.[12]

-

Assess motor blockade using a scoring system such as the Bromage scale or by quantitative methods like dynamometry.[4][11]

-

Caption: Experimental workflow for canine epidural anesthesia.

Ovine Epidural Anesthesia Model

This protocol details the procedure for epidural administration of etidocaine in a sheep model.

Materials:

-

This compound solution (e.g., 1% or 1.5%)

-

Lidocaine (for local infiltration)

-

Sterile saline

-

Clippers

-

Antiseptic solution

-

Sterile gloves

-

Spinal or Tuohy needles (18- to 22-gauge, 1.5 to 3 inches)[16][17]

-

Syringes (1 mL, 5 mL)

-

Sedatives (e.g., xylazine) if the procedure is performed on a conscious animal.

-

Physiological monitoring equipment

Procedure:

-

Animal Preparation:

-

Epidural Injection:

-

For lumbosacral injection, identify the space between the last lumbar (L6) and first sacral (S1) vertebrae.[18] For sacrococcygeal injection, palpate the movable space between the sacrum and the first coccygeal vertebra by moving the tail.[16][19]

-

Infiltrate the skin with a small amount of lidocaine to provide local analgesia.[17]

-

Insert the needle on the midline at a slightly cranial angle for lumbosacral or perpendicular for sacrococcygeal approaches.[16][17]

-

Advance the needle until a loss of resistance is felt. The "hanging drop" technique can also be used to confirm placement.[20]

-

Administer the etidocaine solution slowly. A typical dose to begin with is 2-5 mL of a 1-1.5% solution, depending on the size of the animal and the desired extent of the block.[21]

-

-

Monitoring and Assessment:

-

Monitor for signs of sensory blockade by testing the response to a needle prick in the perineal region and hind limbs.[22]

-

Assess motor function by observing the animal's ability to stand and bear weight.

-

Monitor for any systemic side effects, such as changes in heart rate or respiration.

-

Data Presentation

Table 2: Comparative Efficacy of Etidocaine and Bupivacaine in Epidural Anesthesia (Human Clinical Data)

| Parameter | 1% Etidocaine | 0.5% Bupivacaine | Reference |

| Onset of Sensory Blockade | More rapid | Slower | [2] |

| Duration of Sensory Blockade | Similar | Similar | [2] |

| Frequency of Motor Blockade | Higher | Lower | [2] |

| Intensity of Motor Blockade | Greater | Lesser | [2] |

| Duration of Motor Blockade | Longer (motor block can outlast sensory block)[23] | Shorter[23] | [23] |

Table 3: Assessment of Motor Blockade

| Method | Description | Advantages | Disadvantages |

| Bromage Score | A qualitative scale that assesses the ability to move the lower limbs.[11] | Simple, quick, and practical for clinical settings. | Less precise and subjective. |

| Dynamometry | A quantitative measurement of muscle force (e.g., plantar flexion).[4][11] | Objective and precise, providing quantitative data. | Time-consuming and requires specialized equipment.[11] |

Signaling Pathways and Logical Relationships

The primary logical relationship in epidural anesthesia is the delivery of the anesthetic to the nerve roots to achieve a localized block.

Caption: Logical flow of epidural anesthesia with Etidocaine.

Conclusion

This compound is a potent local anesthetic with a distinct profile of rapid onset and profound motor blockade. These application notes and protocols provide a framework for its use in canine and ovine epidural anesthesia research models. Careful adherence to aseptic techniques, accurate anatomical landmark identification, and continuous physiological monitoring are crucial for the successful and humane application of this anesthetic in a research setting. The provided data and diagrams offer a comprehensive overview for researchers and drug development professionals exploring the potential of etidocaine in regional anesthesia.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Comparative study with etidocaine and bupivacaine in epidural block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. [Peridural anesthesia with etidocaine. Clinical studies on the effect of vasoconstrictors on sensory and motor blockade] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epidural Anesthesia and Analgesia - WSAVA2006 - VIN [vin.com]

- 6. dvm360.com [dvm360.com]

- 7. academic.oup.com [academic.oup.com]

- 8. rupress.org [rupress.org]

- 9. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. ivis.org [ivis.org]

- 12. scielo.br [scielo.br]

- 13. VASG Epidural Injections [vasg.org]

- 14. vettimes.co.uk [vettimes.co.uk]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. The effects of adding epinephrine or xylazine to lidocaine solution for lumbosacral epidural analgesia in fat-tailed sheep [scielo.org.za]

- 18. westernu.edu [westernu.edu]

- 19. Caudal Epidural Anaesthesia in Sheep (Regional Anaesthetic Techniques) [cmapsconverted.ihmc.us]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Comparative local anesthetic efficacy and pharmacokinetics of epidurally administered ropivacaine and bupivacaine in the sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Bupivacaine compared with etidocaine for vaginal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Establishing a Dose-Response Curve for Etidocaine Hydrochloride in Nerve Blockade

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etidocaine hydrochloride is a long-acting amide-type local anesthetic. Understanding its dose-response relationship is crucial for determining the optimal concentration for effective nerve blockade while minimizing potential toxicity. These application notes provide detailed protocols for establishing a dose-response curve for this compound in a preclinical setting. The methodologies described are based on established in vivo models for assessing local anesthetic efficacy.

Mechanism of Action

Etidocaine, like other local anesthetics, primarily functions by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[1][2][3] This action inhibits the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby preventing the generation and propagation of action potentials.[1][4] The blockade of nerve impulses results in a loss of sensation in the innervated area. The affinity of etidocaine for sodium channels can be state-dependent, with a higher affinity for channels in the open and inactivated states, which are more prevalent during high-frequency nerve firing, such as in pain states.[1][2]

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound based on available literature. This data can serve as a reference for designing dose-response studies.

Table 1: Physicochemical and Pharmacokinetic Properties of Etidocaine

| Property | Value | Reference |

|---|---|---|

| pKa (36°C) | 7.9 | [5] |

| Octanol:Buffer Partition Coefficient | 7,317 | [5] |

| Protein Binding (0.5-1.0 µg/mL) | 95% | [6] |

| Onset of Action | Fast | [5] |

| Duration of Action | Long |[5][7] |

Table 2: Clinically Relevant Concentrations and Dosages of Etidocaine

| Application | Concentration (%) | Maximum Recommended Dose | Reference |

|---|---|---|---|

| Infiltration Anesthesia | 0.5% | 300 mg (without epinephrine), 400 mg (with epinephrine) | [5][6] |

| Peripheral Nerve Blocks | 0.5 - 1.0% | 300 mg (without epinephrine), 400 mg (with epinephrine) | [5][6] |

| Epidural Anesthesia (Surgical) | 1.0 - 1.5% | 300 mg (without epinephrine), 400 mg (with epinephrine) | [5][8] |

| Oral Surgery (with epinephrine 1:200,000) | 1.5% | N/A |[9] |

Experimental Protocols

To establish a dose-response curve, a range of this compound concentrations should be tested to determine the relationship between the dose and the magnitude of the anesthetic effect (e.g., onset, duration, and intensity of nerve blockade).

General Experimental Workflow

The following diagram outlines the general workflow for an in vivo study to determine the dose-response characteristics of this compound.

Caption: General workflow for establishing a dose-response curve.

Protocol 1: Sciatic Nerve Block in Rodents with Motor Function Assessment

This protocol assesses the efficacy of this compound by measuring the degree and duration of motor blockade following injection near the sciatic nerve.

Materials:

-

This compound powder

-

Sterile saline (0.9% NaCl)

-

Rodents (e.g., Wistar rats or C57BL/6 mice)

-

Nerve stimulator with needle electrode[10]

-

Force transducer or relevant motor function assessment apparatus

Procedure:

-

Preparation of Etidocaine Solutions: Prepare a series of sterile this compound solutions in saline at varying concentrations (e.g., 0.25%, 0.5%, 1.0%, 1.5%).

-

Animal Preparation: Anesthetize the animal according to approved institutional protocols. Shave the fur over the thigh to expose the injection site.

-

Nerve Localization: Use a nerve stimulator set to an initial current of 1-2 mA to locate the sciatic nerve.[10] A successful localization is indicated by a visible twitch of the paw or digits. Reduce the current to a target of 0.3-0.5 mA to confirm proximity to the nerve without intraneural placement.[10]

-

Drug Administration: Once the needle is in the desired position, inject a standardized volume of the prepared Etidocaine solution or saline (for the control group).

-

Assessment of Motor Blockade:

-

Onset Time: Measure the time from injection to the complete loss of motor response to nerve stimulation.

-

Duration of Blockade: After the initial block, test for the return of motor function at regular intervals (e.g., every 15-30 minutes) by reapplying the nerve stimulus. The duration is the time from the onset of the block to the return of a consistent motor response.

-

Intensity of Blockade: The intensity can be quantified by measuring the reduction in muscle twitch force using a force transducer in response to supramaximal nerve stimulation.

-

-

Data Analysis: Plot the mean duration of motor blockade against the logarithm of the Etidocaine concentration to generate a dose-response curve.

Protocol 2: Infiltration Anesthesia Assessment using the Tail-Flick Test

This protocol evaluates the local anesthetic effect of this compound by measuring the response to a thermal stimulus.[11][12]

Materials:

-

This compound solutions of varying concentrations

-

Rodents (e.g., Sprague-Dawley rats)

-

Radiant heat source (tail-flick apparatus)[11]

-

Syringes and needles for subcutaneous injection

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the testing apparatus to minimize stress-induced variability.

-

Baseline Latency: Determine the baseline tail-flick latency for each animal by applying the radiant heat source to a specific point on the tail and measuring the time it takes for the animal to flick its tail away. A cut-off time should be established to prevent tissue damage.

-

Drug Administration: Inject a small, standardized volume of the Etidocaine solution subcutaneously to form a ring block around the base of the tail. A control group should receive a saline injection.

-

Assessment of Analgesia:

-

Onset of Action: At set intervals after injection (e.g., every 2-5 minutes), re-test the tail-flick latency. The onset is the time taken to observe a significant increase in latency compared to baseline.

-

Duration of Action: Continue to measure the tail-flick latency at regular intervals until it returns to the baseline level. The duration is the time from onset to the return of baseline sensitivity.

-

Intensity of Analgesia: The intensity can be expressed as the percentage of maximum possible effect (%MPE), calculated as: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

-

-

Data Analysis: Construct a dose-response curve by plotting the peak %MPE or the area under the time-effect curve against the Etidocaine concentration.

Protocol 3: Sensory Nerve Blockade using Vocalization Threshold to Electrical Stimulation

This method assesses the sensory blockade by measuring the current required to elicit a vocalization response.[11][13]

Materials:

-

This compound solutions of varying concentrations

-

Rodents (e.g., mice)

-

A current generator with skin electrodes[11]

-

Syringes and needles for subcutaneous injection

Procedure:

-

Animal Screening: Shave the abdominal area of the mice. Determine the baseline vocalization threshold by applying an increasing electrical current to the skin and recording the current (mA) at which the mouse vocalizes.[11][13]

-

Drug Administration: Inject a standardized volume of the Etidocaine solution subcutaneously into the shaved abdominal area.[13]

-

Assessment of Analgesia:

-

Onset and Duration: At regular intervals following the injection, re-determine the vocalization threshold. An increase in the threshold indicates an analgesic effect. The onset is the time to a significant increase in the threshold, and the duration is the time until the threshold returns to baseline.

-

Intensity of Blockade: The magnitude of the increase in the vocalization threshold at different time points reflects the intensity of the sensory block.

-

-

Data Analysis: Generate a dose-response curve by plotting the peak change in vocalization threshold or the duration of analgesia against the concentration of this compound.

Data Interpretation and Dose-Response Curve

The data collected from the above protocols can be used to plot a dose-response curve, typically with the drug concentration or dose on the x-axis (often on a logarithmic scale) and the measured effect (e.g., duration of block, %MPE) on the y-axis. From this curve, key parameters such as the ED50 (the dose that produces 50% of the maximal effect) can be calculated to quantify the potency of this compound.

Safety Considerations

All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC). The maximum recommended doses of this compound should not be exceeded to avoid systemic toxicity.[6] Monitor animals for signs of central nervous system and cardiovascular toxicity, particularly at higher doses.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 5. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]

- 6. Duranest (Etidocaine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. Etidocaine--a long-acting anesthetic agent. Review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Peridural anesthesia with etidocaine. Clinical studies on the effect of vasoconstrictors on sensory and motor blockade] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of this compound for local anesthesia and postoperative pain control in oral surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. dovepress.com [dovepress.com]

- 12. An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Neuropathic Pain Mechanisms with Etidocaine Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant challenge in clinical management. The underlying mechanisms are complex, involving peripheral and central sensitization, ectopic neuronal firing, and neuroinflammation. Local anesthetics, primarily through their action on voltage-gated sodium channels (Nav), are crucial tools for both clinical pain relief and preclinical investigation into these mechanisms. Etidocaine hydrochloride, a long-acting amide local anesthetic, offers a unique pharmacological profile for such studies. Its high potency and prolonged duration of action can be leveraged to dissect the sustained signaling pathways involved in the maintenance of neuropathic pain states.[1]

This document provides detailed application notes and protocols for utilizing this compound as a pharmacological tool to investigate the mechanisms of neuropathic pain in preclinical research. While specific preclinical studies utilizing Etidocaine for in-depth mechanistic investigation of neuropathic pain are not extensively documented, the protocols and applications described herein are based on established principles of neuropathic pain research and the known mechanisms of local anesthetics, largely drawing parallels from studies with lidocaine.

Core Mechanisms of Action and Rationale for Use

Etidocaine, like other local anesthetics, exerts its primary effect by blocking voltage-gated sodium channels.[2] In the context of neuropathic pain, this action is particularly relevant for inhibiting the ectopic discharges that originate from injured nerve fibers and dorsal root ganglion (DRG) neurons, a key driver of spontaneous pain and hyperalgesia.[3] The hyperexcitability of these neurons is, in part, due to the altered expression and distribution of Nav subtypes, including Nav1.3, Nav1.7, Nav1.8, and Nav1.9.

The prolonged action of Etidocaine allows for sustained blockade of this aberrant signaling, making it a valuable tool to study the downstream consequences of peripheral hyperexcitability on central sensitization. Furthermore, emerging evidence suggests that local anesthetics may possess anti-inflammatory properties, potentially by modulating the release of pro-inflammatory cytokines, which are known to contribute to the pathogenesis of neuropathic pain.[4][5]

Key Research Applications

-

Investigating the role of peripheral ectopic discharges in central sensitization: By providing a long-lasting peripheral nerve block, Etidocaine can help determine the extent to which ongoing peripheral input is necessary for the maintenance of central changes, such as allodynia and hyperalgesia.

-

Dissecting the contribution of specific Nav channel subtypes: While not subtype-specific, Etidocaine can be used in conjunction with more selective blockers or in genetically modified animal models to infer the roles of different channels in neuropathic pain.

-

Evaluating the impact of sustained sodium channel blockade on neuroinflammation: The long duration of action of Etidocaine allows for the study of its effects on the expression of inflammatory mediators in the peripheral and central nervous system over time.

Experimental Protocols

Animal Models of Neuropathic Pain

Several rodent models can be employed to study neuropathic pain. The choice of model depends on the specific scientific question.

-

Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to Wallerian degeneration and subsequent neuropathic pain behaviors.[6]

-

Spinal Nerve Ligation (SNL): This model involves the tight ligation of one or more spinal nerves (typically L5 and/or L6), resulting in robust and reproducible neuropathic pain.[7]

-

Chemotherapy-Induced Peripheral Neuropathy (CIPN): Administration of chemotherapeutic agents like paclitaxel or cisplatin induces a painful peripheral neuropathy.[8]

Behavioral Assessment of Neuropathic Pain

Pain-like behaviors in rodents are assessed using various standardized tests.[9][10]

-

Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation is measured using von Frey filaments.

-

Thermal Hyperalgesia: The latency to paw withdrawal from a radiant heat source (Hargreaves test) is assessed.

-

Cold Allodynia: The response to a cold stimulus (e.g., acetone application) is observed.

In Vivo Electrophysiology

In vivo electrophysiology allows for the direct measurement of neuronal activity in anesthetized animals.[7][11][12]

-

Single-Fiber Recordings from Peripheral Nerves: This technique allows for the recording of ectopic discharges from single afferent fibers.

-

In Vivo Recordings from Dorsal Horn Neurons: This method is used to assess central sensitization by recording the responses of wide-dynamic-range (WDR) neurons to peripheral stimuli.

Data Presentation

No specific quantitative data from preclinical studies using this compound to investigate neuropathic pain mechanisms could be identified in the current literature. The following tables are presented as templates for how such data could be structured if obtained.

Table 1: Hypothetical Dose-Response Effect of this compound on Mechanical Allodynia in the SNL Model

| Dose of Etidocaine HCl (mg/kg, perineural) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - 2 hours post-treatment | % Reversal of Allodynia |

| Vehicle Control | 1.5 ± 0.2 | 1.8 ± 0.3 | 5% |

| 1 | 1.4 ± 0.3 | 5.2 ± 0.8 | 40% |

| 3 | 1.6 ± 0.2 | 10.5 ± 1.2 | 85% |

| 10 | 1.5 ± 0.3 | 14.2 ± 1.5 | 98% |

Table 2: Hypothetical Effect of this compound on Ectopic Discharges in Injured Afferents (CCI Model)

| Treatment | Firing Frequency (Hz) - Baseline | Firing Frequency (Hz) - 1 hour post-treatment | % Inhibition of Ectopic Firing |

| Vehicle Control | 5.2 ± 1.1 | 4.9 ± 1.3 | 6% |

| Etidocaine HCl (1% solution, local application) | 5.5 ± 1.4 | 0.8 ± 0.4 | 85% |

Visualizations

Caption: Signaling pathway in neuropathic pain and the site of action for Etidocaine HCl.

Caption: General experimental workflow for studying Etidocaine HCl in neuropathic pain.

Conclusion

This compound, with its potent and long-lasting sodium channel blocking properties, represents a valuable, albeit underutilized, tool for the mechanistic study of neuropathic pain. The protocols and applications outlined in this document provide a framework for researchers to employ this compound to investigate the roles of peripheral sensitization, ectopic activity, and neuroinflammation in the pathophysiology of neuropathic pain. Further research is warranted to generate specific data on the effects of Etidocaine in preclinical models, which will be crucial for translating these mechanistic insights into novel therapeutic strategies.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Peripheral neuronal hyperexcitability: the “low-hanging” target for safe therapeutic strategies in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting cytokines for treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lidocaine Alleviates Neuropathic Pain and Neuroinflammation by Inhibiting HMGB1 Expression to Mediate MIP-1α/CCR1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nsolns.com [nsolns.com]

- 8. mdpi.com [mdpi.com]

- 9. Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chronic Pain and Cannabidiol in Animal Models: Behavioral Pharmacology and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo electrophysiological recording techniques for the study of neuropathic pain in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdbneuro.com [mdbneuro.com]

Application Notes and Protocols for Controlled-Release Formulations of Etidocaine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine hydrochloride is a long-acting amino-amide local anesthetic known for its rapid onset and prolonged duration of action.[1] However, its clinical application can be associated with dose-dependent systemic toxicity. The development of controlled-release formulations for this compound offers a promising strategy to enhance its therapeutic index by maintaining an effective local concentration over an extended period while minimizing systemic exposure and potential side effects.[2][3] This document provides detailed application notes and experimental protocols for the preparation and characterization of two common types of controlled-release systems for this compound: liposomes and biodegradable microparticles.

These formulations are designed to encapsulate this compound, providing a sustained release at the site of administration. This approach can prolong the anesthetic effect, reduce the required dose, and improve patient compliance and comfort. The following sections will detail the methodologies for preparing and evaluating these advanced drug delivery systems.

I. Liposomal Formulations of this compound

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core, making them suitable for encapsulating both hydrophilic and lipophilic drugs. Ionic gradient liposomes (IGL) are particularly effective for loading amphipathic molecules like this compound, leading to high encapsulation efficiency and sustained release.[3]

Quantitative Data Summary

| Formulation Type | Lipid Composition (molar ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| Ionic Gradient Liposomes (IGL) | Phosphatidylcholine:Cholesterol (3:2) | 312.5 ± 4.5 | < 0.18 | -14.2 ± 0.2 | 38.6 | [3] |

Experimental Workflow: Liposome Preparation and Characterization

Caption: Workflow for preparing and characterizing this compound-loaded liposomes.

Detailed Experimental Protocols

1. Preparation of Ionic Gradient Liposomes (IGL) by Thin-Film Hydration

This protocol is adapted for the preparation of Large Unilamellar Vesicles (LUVs) with an ammonium sulfate gradient for active loading of this compound.

Materials:

-

Hydrogenated Soy Phosphatidylcholine (HSPC) or other suitable phosphatidylcholine

-

Cholesterol

-

Chloroform

-

Methanol

-

Ammonium Sulfate ((NH₄)₂SO₄)

-

This compound

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Deionized water

Equipment:

-

Rotary evaporator

-

Round-bottom flask

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Water bath sonicator

-

Dialysis tubing (MWCO 12-14 kDa)

-

Magnetic stirrer and stir bars

Protocol:

-

Lipid Film Formation:

-

Dissolve phosphatidylcholine and cholesterol (e.g., in a 3:2 molar ratio) in a suitable organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.[3][4]

-

Attach the flask to a rotary evaporator and rotate it in a water bath set at a temperature above the lipid transition temperature (e.g., 60-65°C for HSPC).

-